Tert-butyl 5-hydroxy-2-methylpiperidine-1-carboxylate

Organic Synthesis Protecting Group Strategy Reaction Yield

This chiral scaffold combines orthogonal Boc-amine protection with a reactive 5-hydroxyl group—a configuration absent in simpler analogs—enabling selective, high-purity asymmetric synthesis of kinase inhibitors and macrocycles. Choose for predictable derivatization and mild deprotection in complex multi-step campaigns.

Molecular Formula C11H21NO3
Molecular Weight 215.29 g/mol
CAS No. 362704-65-2
Cat. No. B1376483
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 5-hydroxy-2-methylpiperidine-1-carboxylate
CAS362704-65-2
Molecular FormulaC11H21NO3
Molecular Weight215.29 g/mol
Structural Identifiers
SMILESCC1CCC(CN1C(=O)OC(C)(C)C)O
InChIInChI=1S/C11H21NO3/c1-8-5-6-9(13)7-12(8)10(14)15-11(2,3)4/h8-9,13H,5-7H2,1-4H3
InChIKeyMHIXYMAYESKVIK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-Butyl 5-Hydroxy-2-Methylpiperidine-1-Carboxylate (CAS 362704-65-2): A Boc-Protected Chiral Piperidine Scaffold for Medicinal Chemistry


Tert-butyl 5-hydroxy-2-methylpiperidine-1-carboxylate (CAS 362704-65-2) is a piperidine derivative with the molecular formula C11H21NO3 and a molecular weight of 215.29 g/mol . It is characterized by a piperidine ring with a methyl group at the 2-position, a hydroxyl group at the 5-position, and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom . This compound, often referred to as 1-Boc-5-hydroxy-2-methylpiperidine, serves as a versatile chiral building block in organic synthesis, particularly for creating more complex molecules and pharmaceutical intermediates [1]. Its predicted physicochemical properties include a boiling point of 301.4±35.0 °C, a density of 1.067±0.06 g/cm³, and a predicted pKa of 14.75±0.40 .

Why 362704-65-2 Cannot Be Substituted with Generic 5-Hydroxy-2-Methylpiperidine or Non-Hydroxylated Boc-Piperidine Analogs


Generic substitution with structurally similar piperidine derivatives, such as unprotected 5-hydroxy-2-methylpiperidine or non-hydroxylated tert-butyl 2-methylpiperidine-1-carboxylate (CAS 126503-04-6) [1], is not feasible due to critical differences in reactivity and functional group compatibility. The Boc group in 362704-65-2 is essential for protecting the amine during multi-step syntheses, enabling selective deprotection under mild acidic conditions, which is not possible with the free amine [2]. Conversely, the absence of the 5-hydroxy group in simpler Boc-piperidines like tert-butyl 2-methylpiperidine-1-carboxylate eliminates a key site for further derivatization (e.g., oxidation, esterification, or glycosylation), fundamentally altering the synthetic utility of the molecule [3]. The specific combination of the Boc-protected amine and the secondary hydroxyl group provides a unique balance of stability and orthogonal reactivity that is absent in its closest analogs [4].

Quantitative Differentiation of Tert-Butyl 5-Hydroxy-2-Methylpiperidine-1-Carboxylate (362704-65-2) from Structural Analogs


Increased Synthetic Yield in Boc Protection Compared to Benzyl Carbamate (Cbz) Analogs

In the synthesis of protected 5-hydroxy-2-methylpiperidine, the installation of a tert-butoxycarbonyl (Boc) group on the target compound achieves a significantly higher yield compared to the analogous benzyl carbamate (Cbz) protection strategy under comparable conditions . The Boc protection step using di-tert-butyl dicarbonate (Boc₂O) and a catalytic base is reported to proceed with >95% yield, whereas similar protections to form Cbz derivatives often require more forcing conditions and exhibit lower efficiency due to the bulkier and less electrophilic nature of the benzyl chloroformate reagent .

Organic Synthesis Protecting Group Strategy Reaction Yield

Enhanced Conformational Rigidity and Synthetic Versatility via 5-Hydroxy Group Over Non-Hydroxylated 2-Methylpiperidine Analogs

The presence of the hydroxyl group at the 5-position introduces a stereocenter and a site for intramolecular hydrogen bonding, which can significantly influence the conformational preference of the piperidine ring compared to the non-hydroxylated analog, tert-butyl 2-methylpiperidine-1-carboxylate (CAS 126503-04-6) [1]. The target compound possesses a hydrogen bond donor count of 1 and an acceptor count of 3, providing additional handles for molecular recognition and target binding that are absent in the non-hydroxylated analog (H-bond donor count: 0) [2]. This functionality is critical for building stereochemical complexity and for engaging in specific interactions with biological targets [3].

Stereochemistry Conformational Analysis Drug Design

Orthogonal Deprotection Strategy Enabled by Boc Group Relative to Benzyl-Protected Analogs

The tert-butyl carbamate (Boc) group in the target compound provides an orthogonal deprotection strategy that is not available with benzyl carbamate (Cbz) protected analogs, such as benzyl 5-hydroxy-2-methylpiperidine-1-carboxylate (CAS 1314396-07-0) . The Boc group is cleaved under mild acidic conditions (e.g., trifluoroacetic acid), whereas the Cbz group requires hydrogenolysis or strong acid treatment. This orthogonality allows for selective deprotection of the amine in the presence of other acid- or base-labile groups, a critical advantage in complex molecule synthesis [1]. While quantitative yield data for this specific compound's deprotection is not available, the well-established chemistry of Boc deprotection typically proceeds with quantitative yields under optimized conditions [2].

Protecting Group Chemistry Orthogonal Synthesis Peptide Chemistry

Recommended Application Scenarios for Tert-Butyl 5-Hydroxy-2-Methylpiperidine-1-Carboxylate (362704-65-2) Based on Quantitative Differentiation


Asymmetric Synthesis of Bioactive Chiral Amines and Alkaloids

The compound's defined stereochemistry at the 2- and 5-positions makes it a highly suitable advanced intermediate for the asymmetric synthesis of complex chiral amines and alkaloid natural products [1]. The ability to selectively deprotect the Boc group under mild conditions, while retaining the hydroxyl functionality for further stereoselective transformations (e.g., oxidation or glycosylation), allows for the precise construction of complex molecular architectures with high enantiopurity [2]. This is in contrast to racemic mixtures or non-hydroxylated analogs, which offer lower stereochemical control.

Scaffold for Kinase Inhibitor and GPCR-Targeted Drug Discovery

Given the prevalence of substituted piperidines in kinase inhibitors and GPCR modulators, this compound serves as a privileged scaffold for library synthesis . The combination of a basic amine (after Boc deprotection) and a hydrogen bond donor/acceptor (the 5-hydroxyl group) provides a pharmacophore that can engage with key residues in ATP-binding pockets or receptor orthosteric sites. The predicted physicochemical profile (e.g., cLogP of ~1.87 for related compounds) suggests it occupies a favorable lipophilic space for CNS drug discovery, offering a differentiated starting point compared to more lipophilic or less functionalized piperidine cores [3].

Synthesis of Orthogonally Protected Peptidomimetics and Macrocyclic Compounds

The orthogonal Boc protecting group is essential for solid-phase peptide synthesis (SPPS) and the construction of peptidomimetics [2]. The 5-hydroxy group provides a unique point for cyclization or conjugation to other fragments, enabling the synthesis of constrained macrocyclic structures. This dual functionality (orthogonal amine protection and a secondary alcohol) is not simultaneously present in simpler analogs like tert-butyl 2-methylpiperidine-1-carboxylate, making 362704-65-2 a strategically valuable building block for creating complex, conformationally restricted molecules [1].

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